Cas no 893585-39-2 (Benzenemethanamine, 4-fluoro-N-[[4-(phenylmethoxy)phenyl]methyl]-)
Benzenemethanamine, 4-fluoro-N-[[4-(phenylmethoxy)phenyl]methyl]- Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine, 4-fluoro-N-[[4-(phenylmethoxy)phenyl]methyl]-
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- MDL: MFCD07406461
- Inchi: 1S/C21H20FNO/c22-20-10-6-17(7-11-20)14-23-15-18-8-12-21(13-9-18)24-16-19-4-2-1-3-5-19/h1-13,23H,14-16H2
- InChI Key: GQSSEBHBVZCKCW-UHFFFAOYSA-N
- SMILES: C1(CNCC2=CC=C(OCC3=CC=CC=C3)C=C2)=CC=C(F)C=C1
Benzenemethanamine, 4-fluoro-N-[[4-(phenylmethoxy)phenyl]methyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB525022-1 g |
([4-(Benzyloxy)phenyl]methyl)[(4- fluorophenyl)methyl]amine; . |
893585-39-2 | 1g |
€542.30 | 2023-04-17 | ||
| abcr | AB525022-5 g |
([4-(Benzyloxy)phenyl]methyl)[(4- fluorophenyl)methyl]amine; . |
893585-39-2 | 5g |
€947.00 | 2023-04-17 | ||
| abcr | AB525022-10 g |
([4-(Benzyloxy)phenyl]methyl)[(4- fluorophenyl)methyl]amine; . |
893585-39-2 | 10g |
€1,330.40 | 2023-04-17 | ||
| abcr | AB525022-25 g |
([4-(Benzyloxy)phenyl]methyl)[(4- fluorophenyl)methyl]amine; . |
893585-39-2 | 25g |
€1,851.50 | 2023-04-17 | ||
| abcr | AB525022-1g |
([4-(Benzyloxy)phenyl]methyl)[(4- fluorophenyl)methyl]amine; . |
893585-39-2 | 1g |
€542.30 | 2025-04-15 | ||
| abcr | AB525022-5g |
([4-(Benzyloxy)phenyl]methyl)[(4- fluorophenyl)methyl]amine; . |
893585-39-2 | 5g |
€947.00 | 2025-04-15 | ||
| abcr | AB525022-10g |
([4-(Benzyloxy)phenyl]methyl)[(4- fluorophenyl)methyl]amine; . |
893585-39-2 | 10g |
€1330.40 | 2025-04-15 | ||
| abcr | AB525022-25g |
([4-(Benzyloxy)phenyl]methyl)[(4- fluorophenyl)methyl]amine; . |
893585-39-2 | 25g |
€1851.50 | 2025-04-15 |
Benzenemethanamine, 4-fluoro-N-[[4-(phenylmethoxy)phenyl]methyl]- Suppliers
Benzenemethanamine, 4-fluoro-N-[[4-(phenylmethoxy)phenyl]methyl]- Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on Benzenemethanamine, 4-fluoro-N-[[4-(phenylmethoxy)phenyl]methyl]-
Benzenemethanamine, 4-fluoro-N-[[4-(phenylmethoxy)phenyl]methyl]- (CAS No. 893585-39-2): A Comprehensive Overview
Benzenemethanamine, 4-fluoro-N-[[4-(phenylmethoxy)phenyl]methyl]-, identified by its CAS number 893585-39-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activity, making it a subject of extensive study in medicinal chemistry. The structural features of this molecule, particularly its fluorinated aromatic ring and the presence of a phenylmethoxy substituent, contribute to its unique chemical properties and reactivity.
The< strong>fluorine atom at the 4-position of the benzene ring is a key structural element that influences the electronic distribution and metabolic stability of the molecule. Fluorinated aromatic compounds are widely recognized for their enhanced binding affinity and improved pharmacokinetic profiles in drug candidates. This characteristic makes Benzenemethanamine, 4-fluoro-N-[[4-(phenylmethoxy)phenyl]methyl]- a promising candidate for further exploration in the development of novel therapeutic agents.
The< strong>N-[[4-(phenylmethoxy)phenyl]methyl]- moiety in the compound's structure adds another layer of complexity, contributing to its potential interactions with biological targets. This part of the molecule resembles scaffolds found in various bioactive compounds, suggesting that it may exhibit inhibitory or modulatory effects on specific enzymes or receptors. The combination of these structural elements makes Benzenemethanamine, 4-fluoro-N-[[4-(phenylmethoxy)phenyl]methyl]- a versatile molecule with potential applications in multiple therapeutic areas.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various diseases. The< strong>pharmaceutical industry has been particularly interested in compounds that can modulate enzyme activity or interfere with signaling pathways involved in diseases such as cancer, inflammation, and neurodegeneration. Benzenemethanamine, 4-fluoro-N-[[4-(phenylmethoxy)phenyl]methyl]-, with its unique structural features, has emerged as a candidate for such applications.
One of the most compelling aspects of this compound is its potential to serve as a lead molecule for drug discovery. The< strong>fluorine substitution enhances the compound's lipophilicity and metabolic stability, which are critical factors for drug efficacy and duration of action. Additionally, the presence of multiple aromatic rings provides numerous sites for interaction with biological targets, increasing the likelihood of potent binding.
The< strong>N-[[4-(phenylmethoxy)phenyl]methyl]- group not only contributes to the compound's structural complexity but also offers opportunities for further chemical modification. This flexibility allows researchers to fine-tune the properties of the molecule, such as its solubility, bioavailability, and target specificity. Such modifications are essential steps in optimizing lead compounds into viable drug candidates.
In academic research, several studies have highlighted the importance of fluorinated aromatic compounds in drug development. These studies have demonstrated that fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules. For instance, fluorination can increase metabolic stability by preventing rapid degradation by enzymes like cytochrome P450. This stability is crucial for ensuring that a drug remains active in the body long enough to exert its therapeutic effect.
The< strong>Benzenemethanamine, 4-fluoro-N-[[4-(phenylmethoxy)phenyl]methyl]- compound has been explored in various preclinical studies to assess its potential biological activity. Initial findings suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to human health conditions. These preliminary results are encouraging and warrant further investigation into its therapeutic potential.
The synthesis of< strong>Benzenemethanamine, 4-fluoro-N-[[4-(phenylmethoxy)phenyl]methyl]- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques have been employed to construct the complex framework of this molecule efficiently. The use of palladium-catalyzed cross-coupling reactions has been particularly useful in forming carbon-carbon bonds between the aromatic rings and other substituents.
The< strong>CAS number 893585-39-2 provides a unique identifier for this compound, facilitating its recognition and use in scientific literature and databases. This standardized numbering system ensures that researchers worldwide can accurately reference and retrieve information about this molecule.
The< strong-pharmaceutical industry's interest in fluorinated aromatic compounds like< strong>Benzenemethanamine, 4-fluoro-N-[[4-(phenylmethoxy)phenyl]methyl]- is driven by their potential to improve drug performance. These compounds often exhibit better pharmacokinetic profiles compared to their non-fluorinated counterparts due to factors such as increased lipophilicity and reduced susceptibility to metabolic degradation.
In conclusion,< strong>Benzenemethanamine, 4-fluoro-N-[[4-(phenylmethoxy)phenyl]methyl]- (CAS No. 893585-39-2) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of fluorine substitution and aromatic ring systems makes it an attractive candidate for drug discovery efforts aimed at developing novel therapeutic agents. Further studies are warranted to fully elucidate its biological activity and explore its applications in medicine.
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